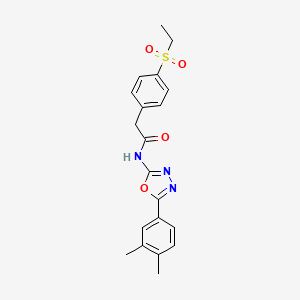

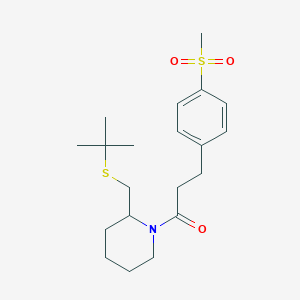

3-(Piperidin-2-yl)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Piperidin-2-yl)pyridin-2(1H)-one” is a chemical compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-Fibrosis Activity

One of the significant applications of 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives is in the field of anti-fibrosis research. These compounds have been designed and synthesized to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Some derivatives have shown promising results, presenting better anti-fibrotic activities than known drugs like Pirfenidone and Bipy55′DC . The compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .

Antimicrobial Properties

The pyrimidine moiety, which is a component of 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives, is known to exhibit antimicrobial properties. This makes these compounds valuable in the development of new antimicrobial agents that can be used to combat various bacterial infections .

Antiviral Applications

Similarly, the pyrimidine core of 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives is associated with antiviral activities. This suggests that these compounds could be explored further for their potential use in treating viral infections .

Antitumor Potential

Another promising area of application for 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives is in antitumor research. The pyrimidine derivatives are reported to have antitumor properties, which could lead to the development of new cancer therapies .

Chemical Biology

In chemical biology, 3-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives can be used to construct libraries of novel heterocyclic compounds with potential biological activities. This is crucial for the discovery of new drugs and understanding biological processes at a molecular level .

Medicinal Chemistry

The design of privileged structures in medicinal chemistry often involves the use of pyrimidine moieties found in 3-(Piperidin-2-yl)pyridin-2(1H)-one derivatives. These structures are central to the development of compounds with a wide range of pharmacological activities .

Synthesis of Heterocyclic Compounds

3-(Piperidin-2-yl)pyridin-2(1H)-one: is also employed in the synthesis of novel heterocyclic compounds. These compounds are then evaluated for various biological activities, contributing to the expansion of available pharmaceuticals .

Drug Discovery

Lastly, the compound’s derivatives play a crucial role in drug discovery, especially in the search for novel anti-fibrotic drugs. Their ability to inhibit collagen expression and hydroxyproline content makes them candidates for further development into therapeutic agents .

Future Directions

properties

IUPAC Name |

3-piperidin-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-8(4-3-7-12-10)9-5-1-2-6-11-9/h3-4,7,9,11H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUUQMLOMWUDJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-2-yl)pyridin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2584889.png)

![N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2584891.png)

![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584895.png)

![Sodium;3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2584897.png)

![6-[(4-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2584902.png)

![2-[(3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2584903.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2584906.png)

![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-3-(2-thioxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2584907.png)

![(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride](/img/structure/B2584909.png)